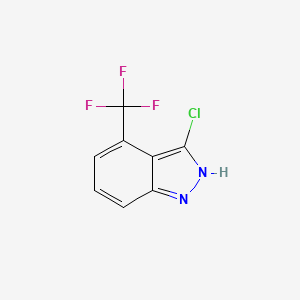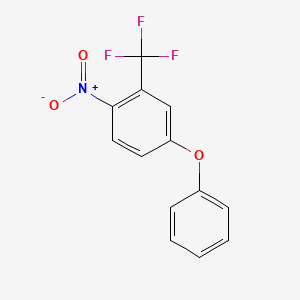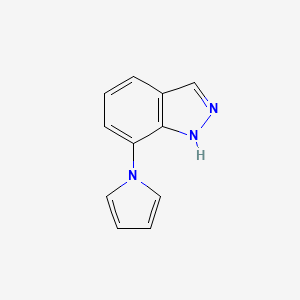![molecular formula C7H6Cl2N2O B1405624 2,4-二氯-7-甲基-5,7-二氢呋喃[3,4-d]嘧啶 CAS No. 1429309-52-3](/img/structure/B1405624.png)
2,4-二氯-7-甲基-5,7-二氢呋喃[3,4-d]嘧啶
描述
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core substituted with chlorine and methyl groups
科学研究应用
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
作用机制
Target of Action
It is used as a reagent in the synthesis of substituted pyrimidinediamines, which are potent dual brd4-kinase inhibitors . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in various cellular processes, including cell growth, inflammation, and cancer progression.
Action Environment
It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
生化分析
Biochemical Properties
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of substituted pyrimidinediamines. These compounds are potent dual BRD4-kinase inhibitors, which are being investigated for their potential in treating cancer . The compound interacts with enzymes such as kinases, which are crucial for cell signaling and regulation. The nature of these interactions involves the inhibition of kinase activity, leading to altered cellular functions and potential therapeutic effects.
Cellular Effects
The effects of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a BRD4-kinase inhibitor affects the transcriptional regulation of genes involved in cell proliferation and survival . This can lead to changes in cell cycle progression, apoptosis, and metabolic activities, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of kinases, inhibiting their enzymatic activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment and stored at low temperatures . Over time, the compound’s efficacy may decrease due to degradation, which can impact its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues . Understanding the dosage thresholds and therapeutic windows is essential for optimizing the compound’s use in preclinical studies and potential clinical applications.
Metabolic Pathways
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,4-dichloro-5,7-dihydro-7-methylfuro[3,4-d]pyrimidine with suitable reagents . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
化学反应分析
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The furo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a benzyl group and a different core structure, leading to distinct chemical and biological properties.
属性
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKTOFGMNIWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)




![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)
